1-(3-Chloro-2-methylphenyl)pyrrolidine
Overview
Description
“1-(3-Chloro-2-methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . Its molecular weight is 195.7 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-methylphenyl)pyrrolidine” includes a pyrrolidine ring attached to a 3-chloro-2-methylphenyl group . The InChI code for this compound is1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-2-methylphenyl)pyrrolidine” include a molecular weight of 195.69 g/mol, a XLogP3-AA of 3.5, and a topological polar surface area of 3.2 Ų . It has one rotatable bond .Scientific Research Applications
Synthesis and Reactivity
- Pyrrolidines like 1-(3-Chloro-2-methylphenyl)pyrrolidine demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. A study by Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential for similar protocols in analogous reactions (Żmigrodzka et al., 2022).
- Another research by Murthy et al. (2017) focused on the synthesis of a related heterocycle, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, revealing insights into the reactivity and stability of such molecules, which may inform the synthesis and applications of 1-(3-Chloro-2-methylphenyl)pyrrolidine (Murthy et al., 2017).
Biological and Pharmacological Applications
- A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed their significant antiarrhythmic and antihypertensive activities, hinting at the potential therapeutic uses of similar pyrrolidine compounds (Malawska et al., 2002).
- In the field of antiviral research, a compound closely related to 1-(3-Chloro-2-methylphenyl)pyrrolidine, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been explored as a potential anti-HIV agent, as demonstrated in a study by Tamazyan et al. (2007) (Tamazyan et al., 2007).
Industrial Applications
- The study by Wu et al. (1996) on asymmetric syntheses of 2-aryl-Boc-pyrrolidines, which are structurally similar to 1-(3-Chloro-2-methylphenyl)pyrrolidine, indicates potential industrial applications in the synthesis of enantioselective compounds, useful in various chemical industries (Wu et al., 1996).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJQJIFRRQPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674428 | |
Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)pyrrolidine | |
CAS RN |
1020253-09-1 | |
Record name | 1-(3-Chloro-2-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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